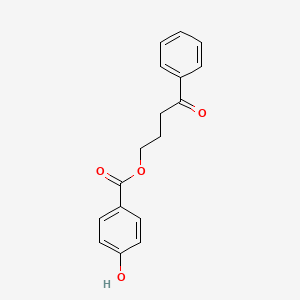

4-Oxo-4-phenylbutyl 4-hydroxybenzoate

Description

4-Oxo-4-phenylbutyl 4-hydroxybenzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is known for its diverse applications in scientific research and industry, particularly due to its unique chemical structure and properties.

Properties

IUPAC Name |

(4-oxo-4-phenylbutyl) 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15-10-8-14(9-11-15)17(20)21-12-4-7-16(19)13-5-2-1-3-6-13/h1-3,5-6,8-11,18H,4,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZQIMTZNVMOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCOC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-oxo-4-phenylbutanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate can be achieved through solvent-free lipase-catalyzed esterification and transesterification . This method involves the use of immobilized lipase B from Candida antarctica, which demonstrates high activity for the transesterification of various methyl benzoates with long-chain alcohols.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-phenylbutyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-Oxo-4-phenylbutyl 4-hydroxybenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Mechanism of Action

The exact mechanism of action of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate is not fully understood. it is proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It may also interfere with membrane transport processes by disrupting the lipid bilayer and causing the leakage of intracellular constituents .

Comparison with Similar Compounds

Butyl 4-hydroxybenzoate: Similar in structure but with a butyl group instead of the 4-oxo-4-phenylbutyl group.

Ethyl 4-hydroxybenzoate: Contains an ethyl group instead of the 4-oxo-4-phenylbutyl group.

Methyl 4-hydroxybenzoate: Contains a methyl group instead of the 4-oxo-4-phenylbutyl group.

Uniqueness: 4-Oxo-4-phenylbutyl 4-hydroxybenzoate is unique due to the presence of both a ketone group and a phenyl group in its structure, which imparts distinct chemical and physical properties compared to other similar compounds .

Biological Activity

4-Oxo-4-phenylbutyl 4-hydroxybenzoate, with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

The synthesis of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-oxo-4-phenylbutanol, often using an acid catalyst such as sulfuric acid. Alternative methods include solvent-free lipase-catalyzed reactions, which are more environmentally friendly.

Biological Activity Overview

Research indicates that 4-Oxo-4-phenylbutyl 4-hydroxybenzoate exhibits various biological activities, particularly in the fields of antimicrobial and antioxidant properties. The compound's mechanism of action appears to involve the inhibition of DNA and RNA synthesis, as well as interference with enzymes such as ATPase and phosphotransferase in certain bacterial species.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of this compound. Studies have shown that it can inhibit the growth of various bacterial strains. The compound's effectiveness can be attributed to its structural features, which allow it to interact with microbial cell components.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate demonstrated its potential against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria. This suggests that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Properties

In addition to its antimicrobial activity, this compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.

Research Findings on Antioxidant Activity

A series of assays conducted to evaluate the antioxidant capacity revealed that 4-Oxo-4-phenylbutyl 4-hydroxybenzoate exhibited significant free radical scavenging activity. The IC50 value for DPPH radical scavenging was found to be approximately 25 µg/mL, indicating a strong potential for use in formulations aimed at reducing oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Butyl 4-hydroxybenzoate | Butyl group instead of phenyl | Moderate antimicrobial properties |

| Ethyl 4-hydroxybenzoate | Ethyl group instead of phenyl | Lower antioxidant activity |

| Methyl 4-hydroxybenzoate | Methyl group instead of phenyl | Minimal biological activity |

| Unique Compound | Contains both ketone and phenyl groups | Enhanced antimicrobial and antioxidant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.